![molecular formula C12H11N3O3 B2700851 methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate CAS No. 339020-64-3](/img/structure/B2700851.png)
methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate” is a compound that has been studied for its potential biological activities . It’s a part of a class of compounds known as pyrazoles, which have been reported to possess many biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . This reaction results in a variety of thiazolyl-pyrazole derivatives .Molecular Structure Analysis
The molecular structure of this compound has been determined using X-ray diffraction analysis data . The compound has a molecular weight of 245.24 .Scientific Research Applications
Hydrogen Bonding and Crystal Structure
Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a compound similar in structure, demonstrates the significance of hydrogen bonding in forming complex crystal structures. The molecules exhibit a polarized structure, linked into chains or sheets by hydrogen bonds, showcasing the intricate intermolecular interactions within crystalline materials (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Synthesis and Antimicrobial Activities
Research into novel pyrazoles, oxadiazoles, and isoxazoles bearing different moieties reveals their synthesis and potential as antimicrobial agents. These studies highlight the process of obtaining new compounds with significant antibacterial and antifungal activities, indicating the chemical's versatility in drug discovery (Siddiqui, Idrees, Khati, & Dhonde, 2013).
Solid Form Selection in Pharmaceutical Compounds
A study on the solid form selection of a zwitterionic pharmaceutical compound outlines the importance of stability and manufacturability in drug development. This research illustrates the complexity of selecting an appropriate solid form for pharmaceutical applications, ensuring chemical stability and enhancing physical properties for better drug formulation (Kojima, Sugano, Onoue, Murase, Sato, Kawabata, & Mano, 2008).
Inhibition of Xanthine Oxidase and Anti-inflammatory Activity
Investigations into the inhibitory activity against xanthine oxidase and the anti-inflammatory effects of certain compounds demonstrate the potential of these molecules in developing treatments for conditions like gout or inflammatory diseases. The study provides insights into the biological activities of synthesized compounds, suggesting their therapeutic applications (Smelcerovic, Veljković, Kocic, Yancheva, Petronijević, Anderluh, & Šmelcerović, 2015).
Antimicrobial and Insecticidal Potential
Synthesis and evaluation of novel compounds for their antimicrobial and insecticidal activities underscore the broad applicability of these chemicals in addressing agricultural pests and microbial infections. This area of research illustrates the intersection of organic chemistry and bioactivity, aiming to develop safer and more effective agents for pest control and disease prevention (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various protein receptors .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Similar compounds have been reported to have various biological activities .
Action Environment
Such factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
methyl 4-[(3-oxo-1,2-dihydropyrazol-4-yl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-12(17)8-2-4-10(5-3-8)13-6-9-7-14-15-11(9)16/h2-7H,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYIEQIKQMWLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=CNNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

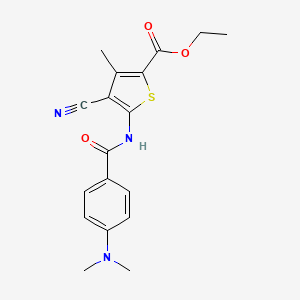
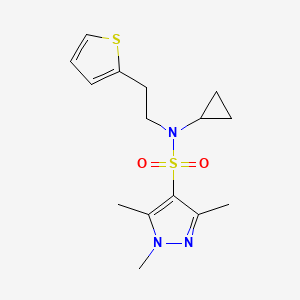
![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)
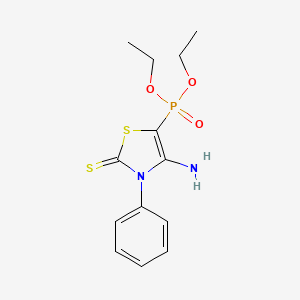
![Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2700774.png)

![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2700779.png)
![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2700780.png)
![methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2700781.png)
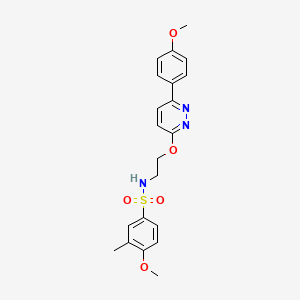
![(4-Methylpiperazin-1-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2700786.png)
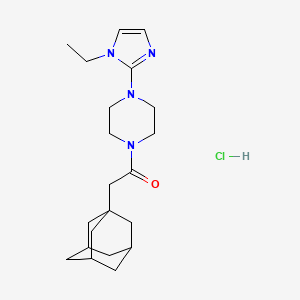
![4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2700791.png)